Salazodine
Overview
Description
. It is a derivative of sulfonamides and is structurally related to other anti-inflammatory drugs.
Mechanism of Action
Target of Action
Salazodine, also known as Sulfasalazine , is an anti-inflammatory drug used to treat inflammatory diseases such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis . The primary targets of this compound are various inflammatory molecules . The drug is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity of this compound .
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that this compound and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins .
Biochemical Analysis
Biochemical Properties
Salazodine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory processes. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound interacts with proteins involved in the immune response, modulating their activity to reduce inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of inflammatory cytokines, thereby dampening the immune response . It also affects epithelial cells in the gastrointestinal tract by promoting healing and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits cyclooxygenase and lipoxygenase enzymes, reducing the synthesis of pro-inflammatory mediators . It also modulates the expression of genes involved in the inflammatory response, leading to decreased production of cytokines and other inflammatory molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that this compound maintains its anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is metabolized primarily in the intestine by bacterial enzymes, resulting in the formation of active metabolites such as sulfapyridine and 5-aminosalicylic acid . These metabolites are responsible for the compound’s anti-inflammatory effects. The metabolic pathways involve the reduction of the azo bond in this compound, followed by further enzymatic modifications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of action via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments . The compound accumulates in inflamed tissues, where it exerts its therapeutic effects .
Preparation Methods
Salazodine can be synthesized through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-((4-(((6-methoxy-3-pyridazinyl)amino)sulfonyl)phenyl)azo)benzoic acid with appropriate reagents under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Salazodine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Salazodine has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studying the reactivity of sulfonamide derivatives.
Biology: this compound has been investigated for its antibacterial properties and its effects on gastrointestinal health.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Salazodine is structurally similar to other sulfonamide derivatives such as Sulfasalazine and Mesalazine. it has unique properties that make it distinct:
Sulfasalazine: Like this compound, Sulfasalazine is used to treat inflammatory bowel diseases and rheumatoid arthritis.
Mesalazine: This compound is primarily used for its anti-inflammatory effects in the treatment of ulcerative colitis.
This compound’s unique combination of antibacterial and anti-inflammatory properties makes it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUATOCFMCWUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043229, DTXSID40865074 | |
Record name | Salazodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22933-72-8 | |
Record name | Salazopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salazodine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salazodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALAZODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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